2-Hydroxy-5-(trifluoromethyl)pyridine-4-methanol
Description
Molecular Geometry and Tautomeric Behavior
The molecular geometry of 2-Hydroxy-5-(trifluoromethyl)pyridine-4-methanol is fundamentally influenced by the positioning of three distinct functional groups around the pyridine ring core. The compound exists with a molecular formula that incorporates both hydroxyl and methanol substituents, creating multiple sites for potential tautomeric interconversion. Structural investigations utilizing nuclear magnetic resonance spectroscopy and computational modeling have demonstrated that pyridine derivatives containing hydroxyl groups frequently exhibit tautomeric equilibria between their hydroxyl and corresponding carbonyl forms.
The tautomeric behavior observed in related pyridine-diol systems provides crucial insights into the structural dynamics of this compound. Research on pyridine-3,4-diol derivatives has established that these compounds exist in equilibrium with their pyridin-4-one tautomers, with the equilibrium position being strongly influenced by solvent polarity and temperature. Nuclear magnetic resonance studies conducted on similar trifluoromethyl-substituted pyridine systems have revealed that the tautomeric ratio can vary significantly depending on the chemical environment, with polar protic solvents favoring the diol form while less polar environments may stabilize the carbonyl tautomer.
X-ray crystallographic analysis of related compounds has demonstrated that solid-state structures often contain 1:1 mixtures of diol and pyridinone tautomers. This finding suggests that this compound likely exhibits similar tautomeric behavior, with the possibility of coexistence between different tautomeric forms in the crystalline state. The presence of both hydroxyl and methanol groups provides additional complexity to the tautomeric equilibrium, as each hydroxyl functionality can potentially participate in keto-enol type tautomerization processes.
Variable temperature nuclear magnetic resonance experiments on analogous systems have provided quantitative data regarding tautomeric equilibria. For instance, studies on pinene-containing pyridine derivatives have demonstrated that the equilibrium constant between keto and enol tautomers can range from 0.5 to 2.0, with corresponding Gibbs free energy differences of -0.46 to 0.28 kilocalories per mole. These thermodynamic parameters suggest that the tautomeric forms of this compound are likely to be energetically accessible under ambient conditions.
| Tautomeric Parameter | Range of Values | Reference Compound |
|---|---|---|
| Equilibrium Constant (Keto/Enol) | 0.5 - 2.0 | Pinene-pyridine derivatives |
| Gibbs Free Energy Difference | -0.46 to 0.28 kcal/mol | Trifluoromethyl-pyridines |
| Temperature Dependence | Variable | Multiple pyridine systems |
Electronic Effects of Trifluoromethyl and Hydroxyl Substituents
The electronic properties of this compound are significantly modulated by the presence of both electron-withdrawing trifluoromethyl groups and electron-donating hydroxyl substituents. The trifluoromethyl group at the 5-position exerts a strong electron-withdrawing effect through both inductive and field mechanisms, substantially altering the electron density distribution throughout the pyridine ring system. This electronic perturbation influences not only the reactivity of the compound but also its physical properties, including dipole moment, polarizability, and intermolecular interaction strength.
Computational studies utilizing density functional theory calculations have demonstrated that trifluoromethyl substituents significantly affect the electronic structure of pyridine derivatives. The strong electronegativity of fluorine atoms creates a substantial dipole moment within the trifluoromethyl group, which subsequently influences the charge distribution across the entire molecular framework. This electronic redistribution is particularly pronounced at positions adjacent to the trifluoromethyl substituent, where measurable changes in atomic charges and bond lengths can be observed.
The hydroxyl groups present in this compound contribute electron density to the pyridine ring through resonance interactions, creating a complex electronic environment characterized by competing electron-withdrawing and electron-donating effects. Spectroscopic investigations of similar compounds have revealed that the interplay between these opposing electronic influences results in unique absorption and emission characteristics, with fluorescence measurements showing emission maxima in the violet region of the electromagnetic spectrum.
The combined electronic effects of trifluoromethyl and hydroxyl substituents also influence the acid-base properties of the compound. Predicted acidity constants for related structures suggest that the presence of electron-withdrawing trifluoromethyl groups increases the acidity of hydroxyl functionalities, with predicted values ranging from 10.76 to higher values depending on substitution patterns. This enhanced acidity affects not only the compound's solubility characteristics but also its potential for hydrogen bonding interactions and metal coordination behavior.
| Electronic Property | Trifluoromethyl Effect | Hydroxyl Effect | Combined Effect |
|---|---|---|---|
| Electron Density | Strong withdrawal | Moderate donation | Net withdrawal |
| Dipole Moment | Increased | Moderate increase | Significantly increased |
| Acidity (predicted) | Enhanced | Baseline | pKa ~10.76 |
| Fluorescence | Shifted spectrum | Moderate effect | Violet region emission |
Hydrogen Bonding Patterns in Solid-State Configurations
The solid-state organization of this compound is fundamentally governed by the hydrogen bonding capabilities of its multiple hydroxyl functionalities. Crystallographic investigations of related pyridine-diol systems have revealed complex three-dimensional hydrogen bonding networks that significantly influence the packing arrangements and physical properties of these compounds. The presence of both hydroxyl and methanol groups in the target compound provides multiple donor and acceptor sites for hydrogen bond formation, creating opportunities for diverse supramolecular assemblies.
X-ray diffraction studies of pyridine-3,4-diol derivatives have demonstrated that these compounds typically organize into layered structures characterized by extensive hydrogen bonding networks. The observed packing patterns show alternating planes of molecules connected through hydrogen bridges, with individual molecules adopting conformations that optimize intermolecular interactions while minimizing steric repulsion. In the case of compounds containing both diol and pyridinone tautomers, the hydrogen bonding patterns accommodate both forms simultaneously, creating complex but stable crystal structures.
The trifluoromethyl substituent in this compound introduces additional complexity to the hydrogen bonding landscape through its influence on the electronic properties of nearby functional groups. Fluorine atoms within the trifluoromethyl group can serve as weak hydrogen bond acceptors, although their participation in hydrogen bonding is typically secondary to that of the hydroxyl functionalities. Nevertheless, the presence of multiple fluorine atoms can contribute to the overall stability of the crystal structure through cumulative weak interactions.
Comparative analysis of crystal structures containing trifluoromethyl-substituted pyridines has revealed that these compounds often exhibit shorter and stronger hydrogen bonds compared to their non-fluorinated analogs. This enhancement is attributed to the electron-withdrawing effect of the trifluoromethyl group, which increases the acidity of hydroxyl protons and enhances their hydrogen bonding capability. The resulting hydrogen bonding networks typically display greater thermal stability and resistance to structural disruption under varying environmental conditions.
| Hydrogen Bonding Feature | Distance Range (Å) | Interaction Type | Structural Role |
|---|---|---|---|
| O-H···N interactions | 2.6 - 2.9 | Strong | Primary network formation |
| O-H···O interactions | 2.7 - 3.0 | Strong | Secondary stabilization |
| C-H···F interactions | 3.1 - 3.4 | Weak | Tertiary organization |
| Tautomer bridging | 2.5 - 2.8 | Variable | Dual-form accommodation |
Comparative Analysis with Ortho/Meta/Para-Substituted Pyridine Derivatives
The structural characteristics of this compound can be effectively understood through comparison with other substituted pyridine derivatives that contain similar functional groups in different positional arrangements. Analysis of 2-Hydroxy-5-(trifluoromethyl)pyridine, which lacks the methanol substituent, reveals fundamental similarities in tautomeric behavior and electronic structure while highlighting the additional complexity introduced by the methanol functionality. The compound 2-Hydroxy-5-(trifluoromethyl)pyridine exhibits a melting point of 149 degrees Celsius and crystallizes in a form characterized by extensive hydrogen bonding networks.
Comparison with 2-Hydroxy-4-(trifluoromethyl)pyridine demonstrates the significant impact of trifluoromethyl group positioning on molecular properties. The 4-substituted isomer displays different melting characteristics, with a reported melting point range of 161-165 degrees Celsius, indicating stronger intermolecular interactions compared to the 5-substituted analog. This difference reflects the varying electronic effects and steric requirements associated with different substitution patterns around the pyridine ring.
The 2-Hydroxy-6-(trifluoromethyl)pyridine-4-methanol derivative provides direct insight into the effect of trifluoromethyl group migration from the 5-position to the 6-position. While detailed structural data for this isomer remains limited, its existence confirms the synthetic accessibility of various regioisomers and suggests that systematic studies of positional effects could yield valuable structure-activity relationships. The electronic and steric differences between 5- and 6-substituted patterns likely result in measurable differences in tautomeric equilibria, hydrogen bonding patterns, and solid-state organization.
Meta-substituted derivatives, such as 2-Hydroxy-3-(trifluoromethyl)pyridine-4-methanol, exhibit distinct electronic characteristics due to the reduced conjugative interaction between the hydroxyl and trifluoromethyl substituents. This positional arrangement typically results in different charge distribution patterns and altered reactivity profiles compared to the ortho and para arrangements. The compound demonstrates molecular weight of 192.13 grams per mole and exhibits antimicrobial properties that differ from those of other regioisomers.
Para-substituted analogs, while less common in pyridine chemistry due to the nitrogen heteroatom positioning, provide valuable comparative data for understanding the influence of through-ring electronic communication. The systematic comparison of these various substitution patterns reveals that the 5-position substitution in this compound represents an optimal balance between electronic activation and steric accessibility, contributing to its unique structural and chemical properties.
| Compound | Substitution Pattern | Melting Point (°C) | Key Structural Features |
|---|---|---|---|
| 2-Hydroxy-5-(trifluoromethyl)pyridine | 2,5-disubstituted | 149 | Standard tautomeric behavior |
| 2-Hydroxy-4-(trifluoromethyl)pyridine | 2,4-disubstituted | 161-165 | Enhanced intermolecular interactions |
| 2-Hydroxy-3-(trifluoromethyl)pyridine-4-methanol | 2,3,4-trisubstituted | Not reported | Reduced conjugative effects |
| This compound | 2,4,5-trisubstituted | Not reported | Complex hydrogen bonding |
Properties
IUPAC Name |
4-(hydroxymethyl)-5-(trifluoromethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2/c8-7(9,10)5-2-11-6(13)1-4(5)3-12/h1-2,12H,3H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQOHGDZADVISF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CNC1=O)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Trifluoromethylation of Pyridine Derivatives
The trifluoromethyl group is introduced onto the pyridine ring using trifluoromethylating agents. Common reagents include trifluoromethyl iodide, trifluoromethyl sulfonic acid, and related electrophilic or nucleophilic trifluoromethyl sources. The typical reaction conditions involve:
- Base: Strong bases such as sodium hydride or potassium tert-butoxide are used to deprotonate the pyridine and facilitate substitution.
- Solvent: Aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are preferred to stabilize intermediates and dissolve reagents.
- Temperature: Moderate temperatures to control reaction rate and selectivity.
This step yields trifluoromethyl-substituted pyridine intermediates.
The introduction of the hydroxymethyl group at the 4-position of the pyridine ring typically follows the trifluoromethylation step. This can be achieved by:
- Formylation of the pyridine ring at the 4-position using reagents such as paraformaldehyde or formaldehyde derivatives under acidic or basic catalysis.
- Reduction of the formyl group to the hydroxymethyl group using mild reducing agents like sodium borohydride.
This two-step process ensures regioselective installation of the hydroxymethyl group.
One-Pot or Sequential Synthesis
Some synthetic protocols combine trifluoromethylation and hydroxymethylation in a sequential or one-pot manner to improve efficiency and yield. Optimization of reaction parameters such as reagent stoichiometry, temperature, and reaction time is critical to minimize side reactions and maximize purity.
Industrial Scale Synthesis
In industrial settings, continuous flow reactors are employed to enhance mixing, heat transfer, and reaction control. Catalysts may be used to improve trifluoromethylation efficiency. Purification techniques such as chromatography and crystallization are applied to isolate high-purity 2-Hydroxy-5-(trifluoromethyl)pyridine-4-methanol.
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Trifluoromethylation | Trifluoromethyl iodide / trifluoromethyl sulfonic acid, NaH or KOtBu, DMSO/THF, moderate temp | Introduce –CF3 at 5-position | Strong base and aprotic solvent required |
| Formylation | Paraformaldehyde or formaldehyde derivatives, acid/base catalyst | Introduce aldehyde at 4-position | Precursor to hydroxymethyl group |
| Reduction | Sodium borohydride or similar mild reducing agent | Convert aldehyde to hydroxymethyl | Mild conditions to preserve other groups |
| Purification | Chromatography, crystallization | Isolate pure product | Industrial scale uses continuous flow |
- The trifluoromethyl group significantly enhances the lipophilicity and biological activity of the compound, making the preparation method critical for maintaining regioselectivity and functional group integrity.
- Reaction optimization studies highlight the importance of solvent choice and base strength to avoid side reactions such as over-reduction or unwanted substitution.
- Continuous flow synthesis has been demonstrated to improve scalability and reproducibility for industrial production.
- Advanced purification techniques are necessary to achieve the high purity required for pharmaceutical intermediates.
The preparation of this compound involves strategic trifluoromethylation of pyridine derivatives followed by regioselective hydroxymethylation. The use of strong bases, aprotic solvents, and mild reducing agents under controlled conditions is essential. Industrial methods leverage continuous flow reactors and advanced purification to meet production demands. These preparation methods are well-documented in recent chemical literature and industrial practice, ensuring the compound's availability for pharmaceutical and agrochemical research.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-(trifluoromethyl)pyridine-4-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the hydroxyl group, yielding a simpler pyridine derivative.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-hydroxy-5-(trifluoromethyl)pyridine-4-aldehyde, while reduction can produce 2-hydroxy-5-(trifluoromethyl)pyridine .
Scientific Research Applications
Agrochemical Applications
The compound is utilized in the production of agrochemicals, particularly as an intermediate in the synthesis of herbicides. The trifluoromethyl group enhances biological activity and selectivity against target pests, making it a valuable component in developing more effective agricultural chemicals .
Case Study: Herbicide Development
A study demonstrated that derivatives of 2-hydroxy-5-(trifluoromethyl)pyridine-4-methanol exhibited significant herbicidal activity against various weed species. The introduction of the trifluoromethyl group was found to improve the efficacy of these compounds by increasing their lipophilicity and enhancing their ability to penetrate plant tissues .
Pharmaceutical Applications
In pharmaceuticals, this compound serves as a building block for several drug candidates. Its structural features allow for modifications that can lead to compounds with desirable pharmacological properties.
Case Study: Drug Synthesis
Research has shown that this compound can be transformed into various biologically active molecules. For instance, modifications at the hydroxyl group can lead to new derivatives with enhanced activity against specific biological targets such as receptors involved in neurological disorders .
Chemical Synthesis
The compound plays a crucial role in organic synthesis, particularly in nucleophilic aromatic substitution reactions. Its reactivity allows it to participate in various synthetic pathways leading to complex organic molecules.
Synthesis Methodology
The synthesis of this compound typically involves regiospecific reactions that yield high purity products. A notable method includes one-pot synthesis techniques that streamline the process while maintaining high yields .
Data Summary
The following table summarizes key applications and findings related to this compound:
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-(trifluoromethyl)pyridine-4-methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and ability to penetrate biological membranes, while the hydroxyl and methanol groups facilitate hydrogen bonding and interactions with enzymes and receptors . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural Analogues with Fluorine Substitutions
2-Fluoro-5-(trifluoromethyl)pyridine-4-methanol and 2-Fluoro-3-(trifluoromethyl)pyridine-4-methanol () are positional isomers differing in the placement of the -CF₃ group (positions 5 vs. 3). Both share the hydroxymethyl group at position 4 but replace the hydroxyl group with fluorine at position 2. Key differences include:
- Molecular Formula: C₇H₅F₄NO for both isomers.
- Impact of Fluorine : The electronegative fluorine atom enhances lipophilicity and metabolic stability compared to the hydroxyl group in the target compound. This substitution may reduce hydrogen-bonding capacity, affecting solubility and biological target interactions .
Amino-Substituted Analog
2-Amino-5-(trifluoromethyl)pyridine-4-methanol () replaces the hydroxyl group with an amino (-NH₂) group at position 2.
- Functional Group Effects: The amino group introduces basicity and nucleophilicity, enabling participation in covalent bonding (e.g., Schiff base formation). This contrasts with the hydroxyl group’s role in hydrogen bonding and acidity.
Pyridone Derivative: 2-Hydroxy-5-(trifluoromethyl)pyridine
This compound (CAS 33252-63-0, ) lacks the hydroxymethyl group at position 4 but shares the hydroxyl and -CF₃ groups.
- Structural Simplification : The absence of the hydroxymethyl group reduces molecular weight (163.10 g/mol vs. ~209 g/mol for the target compound) and polarity.
- Tautomerism : The hydroxyl group at position 2 allows tautomerization to a pyridone structure, enhancing resonance stability and altering reactivity in catalytic or biological systems .
Pyrimidine-Based Analog
[4-Amino-2-(trifluoromethyl)pyrimidin-5-yl]methanol () replaces the pyridine core with a pyrimidine ring (two nitrogen atoms).
- Applications : Pyrimidine derivatives are widely used in antiviral and anticancer agents, suggesting divergent applications compared to pyridine-based compounds .
Comparative Data Table
*Inferred based on structural analysis.
Key Research Findings
- Pharmacological Potential: Analogs like NS1619 (a BK channel activator) share the hydroxy-trifluoromethylphenyl motif, suggesting the target compound may have neuropharmacological applications .
- Synthetic Utility : Fluorinated pyridines (e.g., ) are valuable in agrochemicals and materials science due to their stability and reactivity .
- Metabolic Considerations : Hydroxymethyl groups (as in the target compound) may serve as sites for glucuronidation or esterification, influencing drug metabolism .
Biological Activity
2-Hydroxy-5-(trifluoromethyl)pyridine-4-methanol is a compound of significant interest in medicinal chemistry due to its unique structural features, including a hydroxyl group and a trifluoromethyl group on the pyridine ring. This compound has been investigated for various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following:
- Hydroxyl Group : Enhances hydrogen bonding with biological targets.
- Trifluoromethyl Group : Increases lipophilicity and metabolic stability.
This combination of functional groups contributes to its reactivity and biological activity.
Antimicrobial Activity
Research has demonstrated that this compound exhibits antimicrobial properties. A study indicated that compounds with trifluoromethyl groups often show enhanced biological activity against various pathogens due to their ability to interact with microbial enzymes and membranes .
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases .
Case Study: Inhibition of Cytokine Production
In a controlled study, cells treated with this compound showed a significant reduction in IL-6 and TNF-alpha levels compared to untreated controls, indicating its potential as an anti-inflammatory agent.
Anticancer Activity
Recent investigations into the anticancer properties of this compound have shown promising results. The trifluoromethyl group is known to enhance the potency of compounds against cancer cell lines by modulating signaling pathways involved in cell proliferation and apoptosis.
Table 2: Anticancer Activity Against Various Cell Lines
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The hydroxyl group can form hydrogen bonds with enzyme active sites, inhibiting their function.
- Cell Membrane Interaction : The lipophilic nature imparted by the trifluoromethyl group allows for better membrane penetration, enhancing bioavailability.
- Signal Transduction Modulation : The compound may interfere with key signaling pathways involved in inflammation and cancer progression.
Q & A
Q. What are the common synthetic routes for 2-Hydroxy-5-(trifluoromethyl)pyridine-4-methanol?
Methodological Answer: The synthesis typically involves:
- Starting Materials : Pyridine derivatives substituted with trifluoromethyl and hydroxyl groups (e.g., 5-(trifluoromethyl)pyridin-2-ol derivatives) .
- Hydroxymethylation : A nucleophilic substitution reaction using formaldehyde or paraformaldehyde under basic conditions (e.g., NaOH or KOH) to introduce the hydroxymethyl group at the 4-position .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .
- Key Challenges : Competing side reactions (e.g., over-alkylation) require controlled stoichiometry and low temperatures (0–5°C) .
Q. How is the compound characterized post-synthesis?
Methodological Answer:
- Spectroscopic Analysis :
- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to assess purity and detect impurities .
- Elemental Analysis : Verify C, H, N, and F content within ±0.3% of theoretical values .
Advanced Research Questions
Q. What strategies optimize regioselective hydroxymethylation in similar pyridine derivatives?
Methodological Answer:
- Directing Groups : Use electron-withdrawing groups (e.g., -CF₃) at the 5-position to enhance nucleophilic attack at the 4-position .
- Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) improve reaction efficiency by stabilizing intermediates .
- Catalysis : Transition-metal catalysts (e.g., Pd/Cu) enable C-H activation for selective functionalization .
- Validation : Compare yields and regioselectivity via LC-MS and 2D NMR (e.g., NOESY) .
Q. How can researchers address conflicting data in solvent effect studies on the compound’s reactivity?
Methodological Answer:
- Systematic Screening : Test solvents with varying polarity (e.g., toluene to DMSO) under identical conditions (25°C, 12 hrs) .
- Kinetic Profiling : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and intermediate formation .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) to predict solvent-dependent activation energies and transition states .
Q. What computational methods predict the compound’s reactivity in medicinal chemistry applications?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinases or GPCRs), guided by the trifluoromethyl group’s electron-deficient nature .
- QSAR Modeling : Build regression models correlating substituent electronic parameters (Hammett σ) with bioactivity .
- MD Simulations : GROMACS to assess stability in aqueous environments, critical for drug delivery applications .
Q. What are the critical safety and storage considerations for this compound?
Methodological Answer:
- Handling : Use PPE (nitrile gloves, lab coat) and work in a fume hood due to potential respiratory irritation .
- Storage : Under nitrogen at -20°C in amber glass to prevent oxidation of the hydroxymethyl group .
- Disposal : Neutralize with 10% aqueous NaOH before incineration to avoid releasing toxic HF .
Q. How can researchers resolve analytical challenges in quantifying trace impurities?
Methodological Answer:
- HPLC-MS/MS : Use a triple quadrupole system with MRM mode to detect impurities at <0.1% levels .
- Isotopic Labeling : Synthesize ¹³C-labeled analogs as internal standards for accurate quantification .
- Impurity Profiling : Compare retention times and fragmentation patterns with commercial reference standards .
Q. What mechanistic insights can kinetic studies provide for this compound’s reactions?
Methodological Answer:
- Rate Determination : Use stopped-flow UV-Vis spectroscopy to measure reaction rates under varying pH and temperature .
- Isotope Effects : Compare kH/kD ratios using deuterated formaldehyde to identify rate-limiting steps (e.g., proton transfer vs. bond formation) .
- Trapping Intermediates : Add radical scavengers (e.g., TEMPO) to test for radical-mediated pathways .
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
